Product packaging for Ethyl 1-propenyl ether(Cat. No.:CAS No. 4696-25-7)

Ethyl 1-propenyl ether

Cat. No.: B3425792
CAS No.: 4696-25-7
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
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Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, the quest for efficient and selective methods for constructing complex molecules is paramount. Enol ethers, including ethyl 1-propenyl ether, have emerged as versatile building blocks due to their electron-rich double bond. wikipedia.orgresearchgate.net This electronic nature makes them susceptible to attack by electrophiles, enabling a variety of bond-forming reactions. wikipedia.orgresearchgate.net Their ability to act as synthetic equivalents of enolates, but with enhanced stability and easier handling, has solidified their place in the synthetic chemist's toolbox. wikipedia.orgfiveable.me The development of new catalytic systems and reaction methodologies continues to expand the synthetic utility of enol ethers. researchgate.netrsc.org

Historical Development of Enol Ether Chemistry Studies

The study of enol ethers dates back to the early 20th century, with initial investigations focusing on their synthesis and basic reactivity. A significant milestone was the development of methods for their preparation, such as the elimination of alcohols from acetals. The understanding of their electronic structure and reactivity grew over time, leading to the discovery of their utility in various synthetic transformations. The development of transition metal-catalyzed reactions in the latter half of the 20th century further broadened the scope of enol ether chemistry, enabling more complex and selective transformations. researchgate.net

Importance of this compound and Related Propenyl Ethers in Advanced Synthetic Strategies

This compound and its derivatives are particularly important in advanced synthetic strategies. They serve as precursors to a variety of functional groups and molecular architectures. For instance, they can be used in cycloaddition reactions to construct cyclic systems, and their hydrolysis under acidic conditions provides a convenient route to aldehydes and ketones. chemicalbook.com The ability to control the stereochemistry of reactions involving propenyl ethers adds to their value in the synthesis of complex target molecules, including natural products and pharmaceuticals. researchgate.netontosight.ai Furthermore, their use as monomers in polymerization reactions leads to the formation of poly(vinyl ethers), which have applications in materials science. eurochemsupplies.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B3425792 Ethyl 1-propenyl ether CAS No. 4696-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4696-25-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-1-ethoxyprop-1-ene

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3-

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N

SMILES

CCOC=CC

Isomeric SMILES

CCO/C=C/C

Canonical SMILES

CCOC=CC

Origin of Product

United States

Synthesis and Industrial Production

The primary industrial synthesis of ethyl 1-propenyl ether often involves the pyrolysis of the corresponding acetals, such as propionaldehyde (B47417) diethyl acetal (B89532), over a catalyst like pumice or sodium hydrogen sulfate. chemicalbook.comchemicalbook.com This process yields a mixture of (E) and (Z) isomers, which can be separated by fractional distillation or preparative-scale gas chromatography. chemicalbook.comchemicalbook.com Another common synthetic route is the iridium-catalyzed isomerization of allyl alkyl ethers, which can produce pure (>97%) (E) isomers of propenyl ethers. chemicalbook.comchemicalbook.com The reaction of ethyl bromide with allyl alcohol in the presence of a base is also a viable method for its synthesis. eurochemsupplies.com

Reactivity and Mechanistic Investigations of Ethyl 1 Propenyl Ether and Enol Ethers

Electrophilic Addition Reactions

Enol ethers, such as ethyl 1-propenyl ether, are electron-rich alkenes due to the oxygen atom's ability to donate a lone pair of electrons into the pi-system. wikipedia.org This characteristic makes them particularly susceptible to attack by electrophiles. wikipedia.org

General Mechanisms and Regioselectivity

The general mechanism for the electrophilic addition to alkenes involves a two-step process. libretexts.org First, the pi bond of the alkene attacks an electrophile, forming a carbocation intermediate and a new sigma bond. libretexts.org Subsequently, a nucleophile attacks the carbocation, resulting in the final addition product. libretexts.org

In the case of asymmetric alkenes like this compound, the regioselectivity of the addition is a key consideration. These reactions typically follow Markovnikov's rule, which states that in the addition of a protic acid (HX) to an asymmetric alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide (X) attaches to the carbon with more alkyl substituents. byjus.com This preference is due to the formation of the more stable carbocation intermediate during the reaction. byjus.comorganicchemistrytutor.com For enol ethers, this means the electrophile will preferentially add to the carbon atom further from the ether oxygen, leading to a carbocation stabilized by the electron-donating oxygen atom. nih.gov

The stability of the resulting carbocation is the primary factor driving this regioselectivity. More substituted carbocations are more stable, and in the case of enol ethers, the oxygen atom can further stabilize the adjacent carbocation through resonance. organicchemistrytutor.com

Hydration Reactions and Tautomerization Pathways

The acid-catalyzed hydration of alkenes is a classic example of an electrophilic addition reaction. acs.org For alkynes, this reaction is often catalyzed by a mercuric salt, such as mercuric sulfate, in addition to a strong acid like sulfuric acid. libretexts.org The initial product of alkyne hydration is an enol, which is an unstable intermediate that rapidly rearranges to a more stable keto form. libretexts.orgjove.com This isomerization is known as keto-enol tautomerism. jove.com

The mechanism for acid-catalyzed hydration of an alkyne begins with the formation of a cyclic mercurinium ion intermediate upon attack by the mercuric ion. A water molecule then attacks the more substituted carbon, in accordance with Markovnikov's rule. jove.com Subsequent deprotonation and loss of the mercury catalyst yield an enol. jove.com

This enol intermediate then undergoes tautomerization to the final ketone product. wikipedia.org The keto-enol equilibrium generally favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. jove.com The rate-limiting step in acid-catalyzed enol to keto tautomerism is the protonation of the beta-carbon, a process with rates similar to those observed in the hydrolysis of enol ethers. masterorganicchemistry.com

Cycloaddition Reactions

This compound and other enol ethers participate in various cycloaddition reactions, serving as the electron-rich component.

Diels-Alder Cycloadditions and Related [4+2] Transformations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of enol ethers, they typically act as the electron-rich dienophile. wikipedia.org However, they can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electronic roles are reversed. wikipedia.org

In one study, the condensation of acetone (B3395972) diethylacetal with ethyl propenyl ether, catalyzed by boron trifluoride etherate, yielded an intermediate that upon hydrolysis gave 2,3-dimethyl-2-butenal. acs.org This demonstrates the utility of this compound in building more complex molecules through reactions that can be conceptually related to cycloaddition pathways.

In an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org Enol ethers are excellent dienophiles for these reactions due to their electron-rich nature. wikipedia.orgd-nb.info These reactions are valuable for synthesizing heterocyclic compounds. d-nb.info

A notable example is the reaction between N-(2,4-dinitrophenyl)pyridinium ions and enol ethers, which proceeds via a dearomative heterocyclic [4+2] cycloaddition. nih.govresearchgate.net Density Functional Theory (DFT) calculations have shown that this reaction occurs through a stepwise mechanism rather than a concerted one. nih.govresearchgate.net The high diastereoselectivity observed in these reactions is attributed to electrostatic interactions between the nitro group of the pyridinium (B92312) ion and the enol ether. nih.govresearchgate.net

The reactivity of enol ethers in IEDDA reactions can be influenced by their structure. For instance, five-membered cyclic enol ethers have been found to react significantly faster than their six-membered counterparts with tetrazines. d-nb.info

[2+2] Cycloadditions with Iminium Salts

Acetylenic iminium salts have been shown to react with cyclic enol ethers in a thermal [2+2] cycloaddition to produce condensed cyclobutene (B1205218) iminium salts. researchgate.net When acyclic enol ethers are used, the reaction proceeds through a cycloaddition followed by an electrocyclic ring-opening, resulting in (1-alkoxybuta-1,3-dien-2-yl)methane iminium salts. researchgate.net It is crucial in these reactions to neutralize any traces of acid to prevent the polymerization of the enol ether. researchgate.net

1,3-Dipolar Cycloadditions (e.g., Huisgen Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. organic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile, such as an alkene or alkyne. organic-chemistry.org Enol ethers, like this compound, can serve as the dipolarophile in these reactions.

The mechanism of the Huisgen cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the 1,3-dipole and 2 π-electrons of the dipolarophile participate in a [4+2] cycloaddition. organic-chemistry.org This process is stereoconservative. organic-chemistry.org The reactivity and regioselectivity of the cycloaddition are influenced by both steric and electronic factors. organic-chemistry.org For instance, electron-rich enol ethers react readily with electron-poor 1,3-dipoles. organic-chemistry.org

A study on the cycloaddition of sulfonyl isocyanates to cis- and trans-1-butenyl ethyl ethers revealed that the reaction proceeds rapidly. uni-stuttgart.de The stereochemistry of the resulting β-lactam products indicated a stereospecific reaction with the cis-isomer and a stereoselective reaction with the trans-isomer, which then equilibrate. uni-stuttgart.de This suggests the involvement of a polar intermediate. uni-stuttgart.de

The use of water as a solvent has been explored in 1,3-dipolar cycloadditions. ucl.ac.ukfrontiersin.org In some cases, water can enhance the reaction rate and influence the stereoselectivity of the products. frontiersin.org For example, the reaction of azomethine ylides with maleimides in water showed exclusive endo diastereoselectivity, which was attributed to enforced hydrophobic interactions. ucl.ac.uk

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Enol Ethers

1,3-DipoleDipolarophileCatalyst/SolventProductReference
Azomethine YlideMaleimidesWaterPyrrolidine ucl.ac.uk
Sulfonyl Isocyanatecis/trans-1-Butenyl ethyl etherDCCI3β-Lactam uni-stuttgart.de
NitroneEthyl AcrylateWaterIsoxazolidine frontiersin.org
Azomethine ImineEthyl Vinyl EtherChiral N-triflylphosphoramidecis-Pyrazolidine rsc.org

Transition Metal-Catalyzed Transformations

NiH-Catalyzed Reductive Hydrocarbonation of Enol Ethers

Nickel hydride (NiH) catalyzed reactions have emerged as a versatile method for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds under mild, reductive conditions. chinesechemsoc.orgchinesechemsoc.org This approach has been successfully applied to the reductive hydroalkylation and hydroarylation of enol ethers. chinesechemsoc.orgchinesechemsoc.org The reaction typically involves the in situ generation of an α-oxoalkyl organonickel species, which then participates in a cross-coupling reaction with an alkyl or aryl halide. chinesechemsoc.orgchinesechemsoc.org

This method offers a broad substrate scope and good functional group compatibility. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies have shown that the reaction proceeds via a syn-addition of the Ni-H intermediate to the enol ether with high regioselectivity. chinesechemsoc.org An asymmetric variant of this reaction has also been developed, providing access to enantioenriched dialkyl carbinols and their derivatives. chinesechemsoc.orgchinesechemsoc.org

Table 2: NiH-Catalyzed Reductive Hydrocarbonation of Enol Ethers

Enol Ether SubstrateCoupling Partner (Alkyl/Aryl Halide)Catalyst SystemProduct TypeKey FeaturesReference
Various Enol EthersAlkyl Halides, Aryl HalidesNiH catalystα-Alkylated/Arylated EthersBroad substrate scope, mild conditions chinesechemsoc.orgchinesechemsoc.org
Enol EstersAlkyl HalidesChiral NiH catalystEnantioenriched Dialkyl CarbinolsAsymmetric synthesis, high enantioselectivity chinesechemsoc.orgchinesechemsoc.org

Pt(II), Pd(II), and Au(III)-Catalyzed Cyclizations of Enol Ethers with Alkynes

Electrophilic transition metal catalysts such as Pt(II), Pd(II), and Au(III) chlorides can catalyze the intramolecular reaction of enol ethers with alkynes. nih.gov These reactions, typically conducted in methanol, lead to the formation of five- or six-membered cyclic acetals. nih.gov The mechanism involves an anti-addition of the enol ether and the metal to the alkyne. nih.gov

These cyclizations can proceed through different pathways, including 5-exo-dig, 6-exo-dig, and even 6-endo-dig, depending on the structure of the enyne substrate. nih.govtesisenred.net In some cases, a 5-endo-dig cyclization has also been observed. nih.gov Gold(I)-catalyzed carbocyclization of cyclic silyl (B83357) enol ethers has also been shown to produce bicyclic ketones, with the regioselectivity influenced by the electronic nature of the substituents on the alkyne. researchgate.net

Table 3: Metal-Catalyzed Cyclizations of Enol Ethers and Alkynes

Metal CatalystSubstrateCyclization PathwayProductReference
PtCl₂, PdCl₂, AuCl₃Enynes5-exo-dig, 6-endo-digCyclic Acetals nih.gov
Au(I)Cyclic Silyl Enol Ethers5-exo-digBicyclic Ketones researchgate.net
Pt(II), Au(I)EnynesNot specified3-oxa-bicyclo[4.1.0]hept-4-enes tesisenred.net

Iron-Catalyzed Dicarbofunctionalization of Enol Silyl Ethers

Iron catalysis has enabled the dicarbofunctionalization of enol silyl ethers, expanding their synthetic utility beyond traditional monofunctionalization. nih.govrsc.orgrsc.org This one-step protocol involves the coupling of an alkyl halide, an enol silyl ether, and a Grignard reagent. nih.govrsc.orgrsc.org

The proposed mechanism involves the formation of an electrophilic radical from the alkyl halide via halogen-atom abstraction by the iron catalyst. nih.govrsc.org This radical then undergoes a Giese-type addition to the electron-rich enol silyl ether, forming an α-silyloxy radical. nih.govrsc.org This intermediate then participates in a cross-coupling reaction with the Grignard reagent, catalyzed by the iron complex, to form two new C-C bonds. nih.govrsc.org This method is characterized by its mild reaction conditions, fast reaction times, and broad functional group tolerance. nih.govrsc.org

Table 4: Iron-Catalyzed Dicarbofunctionalization of Enol Silyl Ethers

Component 1 (Halide)Component 2 (Enol Silyl Ether)Component 3 (Grignard Reagent)Catalyst SystemProductReference
(Fluoro)alkyl HalidesVarious Enol Silyl Ethers(Hetero)aryl Grignard ReagentsIron-bisphosphine complexα,β-Dicarbofunctionalized Silyl Ethers nih.govrsc.orgrsc.org

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a well-established and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Enol ethers, particularly silyl enol ethers, can be used as pronucleophiles in these reactions, allowing for regioselective enolate formation. acs.orgnih.gov

This strategy has been employed to synthesize α-allylated ketones, including those with quaternary stereocenters. acs.orgnih.gov Dual catalytic systems, such as a combination of Cu(I) and Pd(0), have been developed to first generate a silyl enol ether in situ via hydrosilylation, which then undergoes the enantioselective palladium-catalyzed allylic substitution. acs.orgnih.gov The arylation of enol ethers has also been achieved using palladium catalysis. acs.org

Table 5: Palladium-Catalyzed Allylic Substitution with Enol Ethers

Nucleophile (Enol Ether)Allylic SubstrateCatalyst SystemProductReference
Silyl Enol EtherAllylic AcetatePd(0) with chiral ligandα-Allylated Ketone acs.orgnih.gov
Silyl Enol EtherAllylic CarbamatePd(0)3-Fluoropiperidines diva-portal.org
(Furan-2-yloxy)trimethylsilaneAllyl AcetatePd(0) with chiral ligandγ-Butenolide acs.orgnih.gov

Radical Reactions and Additions

Enol ethers can participate in radical reactions, serving as radical acceptors. The addition of radicals to enol ethers is a key step in various synthetic transformations. For instance, the intramolecular addition of an acyl radical to an unactivated enol ether has been utilized in the convergent assembly of polycyclic ethers. acs.org This reaction proceeds under neutral conditions and allows for the formation of six- or seven-membered ether rings with high stereochemical control. acs.org

The addition of activated iodoalkanes to ynol ethers under radical conditions provides a stereoselective route to α-iodo enol ethers. cdnsciencepub.comcdnsciencepub.com These products can be further transformed, for example, by reduction of the carbon-iodine bond to yield the corresponding enol ethers. cdnsciencepub.comcdnsciencepub.com The radical nature of this addition has been confirmed by the use of radical scavengers. cdnsciencepub.com

Furthermore, the gas-phase ozonolysis of this compound has been studied, revealing the formation of secondary organic aerosols (SOA) and oligomers. copernicus.org This process involves the formation of Criegee intermediates and is significant in the context of atmospheric chemistry. copernicus.org The reaction of ethyl propyl ether with OH radicals has also been investigated, providing insights into its atmospheric lifetime. researchgate.netacs.org

Polymerization and Copolymerization Studies

Cationic Polymerization Mechanisms of Vinyl and Propenyl Ethers

Cationic polymerization is a primary method for synthesizing polymers from vinyl ethers and propenyl ethers, including this compound. ibs.re.kr The mechanism involves the initiation of the polymerization by a cationic species, which then propagates by adding to the electron-rich double bond of the monomer. instras.com However, the reactivity and the characteristics of the resulting polymer are highly dependent on the monomer structure, the initiator system, and the reaction conditions.

For instance, the cationic polymerization of phenyl vinyl ether (PhVE) is more challenging for producing high-molecular-weight polymers compared to alkyl vinyl ethers. acs.org Detailed analysis has shown that the propagation can proceed through an intramolecular Friedel–Crafts reaction between the carbocation and the phenyl ring of the penultimate unit, leading to the formation of a chromane-type structure. acs.org This side reaction can limit the chain growth. acs.org

In contrast, the cationic polymerization of t-butyl propenyl ether (tBPE) with BF₃·O(C₂H₅)₂ produces a homopolymer, but with a low polymerization rate and low molecular weight. jst.go.jp In copolymerization with t-butyl vinyl ether (tBVE), tBPE is less reactive, which is attributed to steric hindrance from the bulky t-butoxy group. jst.go.jp This is the reverse of the trend observed for n-alkyl propenyl ethers, where a β-methyl group enhances reactivity. jst.go.jpdss.go.th

The choice of solvent and catalyst also plays a crucial role. For example, the use of tetrahydropyran (B127337) as a solvent in cationic polymerization can stabilize the cationic species due to its polarity, leading to the formation of high-molecular-weight polymers. google.com

Photoinitiated and Photocontrolled Cationic Polymerization

Photoinitiated cationic polymerization is a versatile technique that uses light to generate the cationic species that initiate polymerization. tandfonline.comtandfonline.com This method is widely used for curing coatings, inks, and adhesives. tandfonline.com Diaryliodonium and triarylsulfonium salts are common photoinitiators that, upon irradiation with UV light, generate strong Brønsted acids that can initiate the polymerization of monomers like this compound. tandfonline.comtandfonline.com

The reactivity of monomers in photoinitiated cationic polymerization can be studied using techniques like real-time infrared spectroscopy. tandfonline.comscispace.com For example, studies on multifunctional propenyl ether monomers have shown that they undergo rapid polymerization to form crosslinked networks. tandfonline.com Similarly, fluoroalkyl propenyl ethers have been shown to undergo rapid photoinitiated cationic polymerization. acs.orgacs.org

Recent advancements have focused on achieving photocontrolled "living" polymerizations, where the polymer chain growth can be controlled by the intensity or wavelength of light. nih.gov This control allows for unparalleled spatial and temporal control over the polymerization process. nih.gov The mechanism of photocontrolled cationic polymerization of vinyl ethers involves a complex activation step characterized by one-electron oxidation of a chain-transfer agent (CTA). nih.gov This is followed by cleavage of the resulting radical cation to generate a reactive cation that initiates polymerization and a radical that participates in a reversible deactivation process. nih.gov

Stereoregular Polymerization Studies

The stereochemistry of the resulting polymer is a critical aspect of polymerization. For propenyl ethers, the geometry of the monomer (cis or trans) can influence the stereostructure of the polymer. In the cationic polymerization of ethyl propenyl ether, the trans isomer typically produces a stereoregular polymer with a threo-meso structure, regardless of the catalyst used. researchgate.net However, for the cis isomer, the stereoregularity of the polymer is dependent on the nature of the counter-anion from the catalyst. researchgate.net

For vinyl ethers, significant progress has been made in achieving highly isotactic polymers through the use of specifically designed Lewis acid catalysts. unc.eduacs.org For example, using a titanium-based Lewis acid in conjunction with a bulky pyridine (B92270) has enabled the synthesis of highly isotactic poly(isobutyl vinyl ether). acs.org Mechanistic studies, including kinetic analysis and computational modeling, have been employed to understand the factors that lead to high stereoselectivity. unc.edu These studies have revealed the importance of the catalyst structure and reaction conditions in controlling the stereochemistry of the polymer. unc.edu For instance, an Eyring analysis of stereoselectivity provided quantitative values for the difference in transition state energies that lead to stereocontrol. unc.edu

Mechanistic Insights into Chain Transfer and Propagation

In cationic polymerization, chain transfer and termination reactions can significantly affect the molecular weight and properties of the resulting polymer. acs.org Understanding these processes is crucial for achieving controlled or "living" polymerizations. For vinyl ethers, β-hydrogen elimination is a common chain-transfer reaction. nih.gov However, in some systems, such as the aqueous cationic polymerization of vinyl ethers, this reaction may not be observed, possibly due to the consumption of the terminal double bonds in subsequent reactions. nih.gov

The propagation mechanism can also be complex. As mentioned earlier, in the polymerization of phenyl vinyl ether, an intramolecular Friedel–Crafts reaction can compete with the desired vinyl-addition propagation. acs.org The stability of the propagating carbocation is a key factor. For vinyl ethers, it has been proposed that the monomer itself can act as a weak Lewis base to stabilize the growing carbocation and the Lewis acid, particularly at lower temperatures, which can lead to a living polymerization system even without the addition of external stabilizing additives. spsj.or.jp

Recent developments have introduced mechanically induced cationic reversible addition-fragmentation chain transfer (mechano-cRAFT) polymerization. rsc.org This technique uses a mechanoredox catalyst to generate radical intermediates that are then oxidized to cations, initiating the cationic polymerization of vinyl ethers. rsc.org This method has been shown to produce polymers with controlled molecular weight and narrow dispersity. rsc.org Kinetic studies and the use of scavengers have helped to elucidate the cationic nature of the polymerization mechanism. rsc.org

Radical UV-Polymerization

This compound and other propenyl ethers are recognized for their reactivity in polymerization reactions initiated by ultraviolet (UV) radiation. These compounds can undergo polymerization through a radical mechanism, making them valuable monomers and comonomers in the formulation of UV-curable coatings and materials. researchgate.netvot.pl The process is a type of free-radical polymerization initiated by radiation, where a photoinitiator is often used to absorb UV light and generate the initial radical species. google.com

In UV-crosslinking applications, 1-propenyl ethers have been identified as highly reactive crosslinking monomers. vot.pl Their reactivity in radical polymerization is attributed to the electron-rich nature of the double bond, which can react with electron-deficient olefins and acrylates. vot.pl The polymerization of multifunctional propenyl ethers leads to the formation of cross-linked, insoluble polymer matrices. rsc.org This curing process is rapid and efficient, proceeding via a free-radical chain mechanism upon exposure to radiation. google.com

Research has shown that in UV-crosslinked acrylic pressure-sensitive adhesive (PSA) systems, 1-propenyl ethers are among the most reactive crosslinking monomers, contributing to desirable properties such as adhesion and cohesion. vot.pl The extent of crosslinking and the final properties of the material can be controlled by factors like the concentration of the propenyl ether and the duration of UV exposure. vot.pl For instance, an increase in UV-crosslinking time leads to a corresponding increase in the cohesion of PSA systems modified with 1-propenyl ethers. vot.pl

Role of Monomer Structure on Polymer Properties and Mechanisms

The structure of the enol ether monomer plays a critical role in determining the properties and degradation characteristics of the resulting polymer. By systematically modifying the monomer's chemical architecture, researchers can tune the thermal properties, biodegradability, and crystallinity of the final polymeric material. osti.govnsf.gov

The introduction of ether linkages within the polymer backbone, a characteristic feature of poly(enol ether)s, can enhance biodegradability and decrease the crystallinity of the polyester (B1180765). osti.gov Furthermore, the length and rigidity of the segments within the enol ether monomer have a direct impact on the polymer's physical properties. In a study on the polymerization of α,ω-enol ethers, varying the length of the aliphatic diol fragment in the monomer allowed for the modification of the polymer's melting temperature (Tm) and decomposition temperature (Td). osti.gov

A modular approach using ring-opening metathesis copolymerization (ROMP) of cyclic enol ethers with other monomers further illustrates this principle. The composition of the resulting copolymers is pivotal in governing their thermal properties. nsf.gov For example, increasing the percentage of 3,4-dihydropyran (DHP), a cyclic enol ether, in copolymers was found to decrease the thermal stability, as indicated by lower decomposition temperatures. nsf.gov However, this approach also enables the synthesis of polymers with a broad range of glass transition temperatures (Tg), from 16 °C to 165 °C, by adjusting the copolymer composition and the structure of the comonomer. nsf.gov This tunability is crucial for designing materials for specific industrial applications.

Table 1: Effect of α,ω-Enol Ether Monomer Structure on Polymer Properties osti.gov
Monomer Diol FragmentPolymer Melting Temp (Tm)Polymer Decomposition Temp (Td)
Varying Aliphatic Diol Lengths53 °C to 62 °C247 °C to 277 °C
Rigid/Bio-derived Diols54 °C to 68 °CNot Specified

Nucleophilic Vinyl Substitutions with Activated Enol Ethers

Enol ethers that are "activated" by the presence of strong electron-withdrawing groups at the double bond exhibit a reversal of their typical electronic demand. beilstein-journals.org This activation renders the vinylic carbon susceptible to attack by nucleophiles. Consequently, these activated enol ethers readily participate in nucleophilic vinylic substitution (SNV) reactions with a variety of nucleophiles, including amines, thiols, and alcohols. beilstein-journals.org When bifunctional or trifunctional nucleophiles are used, this reaction serves as a powerful tool for the synthesis of cyclic and bicyclic compounds. beilstein-journals.org

The general mechanism involves the attack of the nucleophile on the electron-deficient double bond, followed by the elimination of the alkoxy group. Silyl enol ethers can also serve as substrates in these types of nucleophilic substitution reactions. acs.orgua.es

Reactions with Hydrazine (B178648) for Pyrazole (B372694) Synthesis

A prominent application of nucleophilic vinyl substitution with activated enol ethers is the synthesis of pyrazoles. beilstein-journals.org This reaction proceeds by treating the activated enol ether with hydrazine hydrate. beilstein-journals.orgresearchgate.netnih.gov Activated enol ethers, which can be synthesized from the condensation of active methylene (B1212753) compounds (like malonic acid derivatives) with trialkyl orthoformates, act as three-carbon synthons in this process. beilstein-journals.orgresearchgate.net

The reaction mechanism involves an initial SNV reaction, where the hydrazine attacks the double bond, followed by an intramolecular cyclization to form the pyrazole ring. beilstein-journals.org The nature of the enol ether substrate influences the reaction outcome. Symmetrical enol ethers yield a single pyrazole product, which can exhibit tautomerism. beilstein-journals.orgnih.gov In contrast, the use of asymmetrical enol ethers can potentially lead to the formation of two different pyrazole isomers, although the regioselectivity is often controlled by the differing reactivities of the electron-withdrawing groups. beilstein-journals.orgnih.gov

Table 2: Pyrazole Synthesis from Activated Enol Ethers and Hydrazine beilstein-journals.org
Activated Enol Ether PrecursorResulting Pyrazole Product
Malononitrile derivative3-Amino-1H-pyrazole-4-carbonitrile
Dimethyl methoxymethylidenemalonateMethyl 3-hydroxy-1H-pyrazole-4-carboxylate
Diethyl ethoxymethylenemalonateEthyl 3-hydroxy-1H-pyrazole-4-carboxylate
3-(Ethoxymethylidene)pentane-2,4-dione1-(3-Methyl-1H-pyrazol-4-yl)ethanone

Isomerization Pathways (e.g., of Propenyl Ethers)

This compound and other 1-propenyl ethers are commonly and efficiently synthesized via the isomerization of their corresponding, readily available allyl ether precursors. researchgate.netgoogle.com This double-bond migration is a key synthetic step and is typically catalyzed by transition metal complexes. researchgate.netvot.pl

Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], are particularly effective catalysts for this transformation, often achieving quantitative conversion of the allyl ether to the 1-propenyl ether. researchgate.netresearchgate.net Mechanistic studies using deuterated reagents have shown that the reaction proceeds through a hydride mechanism. researchgate.net This pathway involves the addition of a ruthenium-hydride species (Ru-H) across the allyl double bond, followed by a β-hydride elimination to form the thermodynamically more stable, conjugated 1-propenyl ether. researchgate.net The isomerization can be performed under solvent-free conditions, enhancing its industrial applicability. researchgate.netbibliotekanauki.pl

In addition to transition metal catalysis, base-catalyzed isomerization provides another pathway. Chiral allylic ethers can be isomerized stereospecifically to yield synthetically valuable, enantioenriched enol ethers using a catalytic amount of a strong, non-nucleophilic base. acs.org This process is initiated by a rate-limiting deprotonation, followed by an intramolecular 1,3-proton shift, which efficiently transfers the stereochemical information from the starting material to the product. acs.org

Advanced Spectroscopic and Mechanistic Characterization

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy is a powerful tool for observing chemical reactions as they occur, providing real-time data on the concentration of reactants, intermediates, and products without altering the reaction system. google.com Fourier Transform Infrared (FTIR) spectroscopy, in particular, is widely employed for this purpose.

In the study of gas-phase reactions, such as the ozonolysis of ethyl 1-propenyl ether (EPE), in-situ FTIR spectroscopy is instrumental. copernicus.orgcopernicus.org It allows for the continuous monitoring of reactants and the identification of transient species like Criegee intermediates and stable gas-phase products. copernicus.org For instance, kinetic studies of the gas-phase reactions of various vinyl ethers with OH and NO3 radicals, as well as ozone, have been successfully performed in reaction chambers using in-situ FTIR to monitor the decay of reactants and the formation of products. acs.orgacs.org

The application of fiber-optic probes has expanded the utility of in-situ FTIR to liquid-phase reactions, including those in electrochemical cells or continuous-flow reactors. jasco-global.comrsc.org This setup enables the monitoring of reaction kinetics by tracking changes in the vibrational bands of functional groups. For example, in tandem isomerization/cationic polymerization reactions of allyl ethers to 1-propenyl ethers, the disappearance of the allyl double bond peak (around 1648 cm⁻¹) can be monitored in real-time to determine reaction rates. tandfonline.com Similarly, in hydroformylation reactions, in-situ IR spectroscopy can track the consumption of the alkene and the formation of aldehyde products, providing insights into catalyst behavior and reaction efficiency. rsc.orgacs.org

Table 1: In-situ Spectroscopic Monitoring Applications

Reaction TypeSpectroscopic TechniqueMonitored Species/ParameterReference
Gas-Phase OzonolysisIn-situ FTIRReactant decay, formation of Criegee intermediates and stable products. copernicus.org
Alkene IsomerizationFT RTIR SpectroscopyDisappearance of allyl double bond vibrational band (~1648 cm⁻¹). tandfonline.com
HydroformylationIn-situ ATR-IRConcentration profiles of alkene, aldehyde products, and catalyst complexes. acs.org
Electrochemical ReactionsIn-situ Transmission FTIRReal-time concentration changes of reactants and products via recycle loop. rsc.org

Application of Advanced NMR Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed mechanisms of organic reactions and characterizing the structure of the resulting products. acs.org In the context of this compound and related compounds, advanced NMR techniques provide critical information on reaction intermediates, polymer microstructure, and stereochemistry. tandfonline.com

During the cationic polymerization of vinyl ethers, ¹H NMR spectroscopy is used to determine copolymer compositions by integrating the signals corresponding to each monomer unit. tandfonline.com This data is crucial for calculating monomer reactivity ratios. Furthermore, in-situ NMR studies, including both ¹H and ¹³C NMR, have been used to directly observe the growing carbocationic species in living cationic polymerization of similar vinyl ethers, providing definitive evidence for the nature of the active species. acs.org The chemical shifts of the α- and β-carbons of the growing chain end are particularly sensitive to the counter-ion and solvent, offering deep mechanistic insights.

Advanced NMR methods are also vital for studying reaction mechanisms such as palladium-catalyzed E/Z isomerization of alkenes. nih.govscispace.com In-situ ¹H NMR monitoring can identify and track the concentration of palladium-alkene complex intermediates, which is essential for building a kinetic model of the catalytic cycle. nih.govscispace.com Crossover experiments monitored by NMR can also confirm the involvement of specific species in equilibrium processes, such as the reversible formation of dithiocarbamate (B8719985) radicals in photocontrolled cationic polymerization. nih.gov The ability to obtain detailed structural and dynamic information makes NMR a cornerstone of mechanistic chemistry. nih.gov

Use of Vibrational Spectroscopy in Polymerization Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive methods for studying polymerization processes and characterizing the resultant polymers. youtube.comtandfonline.comrsc.org These techniques provide molecular-level information about chemical composition, functional groups, and molecular structure. researchgate.net

FTIR spectroscopy is highly effective for monitoring the real-time kinetics of polymerization. lifescienceglobal.com In the cationic polymerization of 1-propenyl ethers, the reaction can be followed by observing the disappearance of the monomer's characteristic C=C stretching vibration. tandfonline.com Near-infrared (NIR) spectroscopy, a related technique, is also sensitive to the molecular environment and can be used to monitor the effects of polymerization on various bonds within the monomer. psu.edu

Raman spectroscopy is particularly well-suited for detecting changes in chemical bonds during polymerization and can be used to monitor rapid reactions in real time with minimal sample preparation. nih.gov It is highly sensitive to symmetric vibrations and is excellent for studying polymer crystallinity and polymorphism. youtube.com For polymers derived from this compound, vibrational spectroscopy can provide key information on:

Conversion Kinetics: Tracking the decrease in monomer-specific vibrational bands.

Polymer Structure: Identifying characteristic bands of the polymer backbone and side chains. For poly(vinyl ethyl ether), the vibrational spectra have been assigned using local mode theory. psu.edu

Crystallinity and Orientation: Analyzing changes in band shape and position that correlate with the degree of crystallinity or molecular orientation in the polymer matrix. researchgate.net

Table 2: Vibrational Spectroscopy in Polymer Studies

TechniqueApplicationInformation ObtainedReference
FTIR/FT RTIRReal-time polymerization monitoringReaction kinetics, monomer conversion. tandfonline.comlifescienceglobal.com
Raman SpectroscopyPolymer characterizationChemical bond changes, crystallinity, polymorphism. youtube.comnih.gov
Near-IR SpectroscopyPolymer structure analysisVibrational overtone transitions, effects of polymerization on specific bonds. psu.edu

Mass Spectrometry for Reaction Product Analysis

Mass spectrometry (MS) is a crucial analytical technique for the identification and structural characterization of reaction products, offering high sensitivity and specificity. nist.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.netrestek.com

In the context of this compound (EPE) reactions, mass spectrometry is extensively used, particularly in atmospheric chemistry studies. The ozonolysis of EPE has been shown to produce a variety of products that can be identified by mass spectrometry. GC-MS is used to identify stable, volatile products such as acetaldehyde (B116499) and ethyl formate.

More advanced MS techniques, such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry, are used to analyze less volatile products like secondary organic aerosols (SOA). copernicus.orgcopernicus.org In the ozonolysis of EPE, ESI-MS has been instrumental in the discovery and characterization of high-molecular-weight oligomers. d-nb.inforesearchgate.net These oligomers are identified by their characteristic repeating units. For EPE, the repeating unit has a mass of 60 Da, corresponding to the C₂H₄O₂ chemical formula of the Criegee intermediate (CH₃CHOO) formed during the reaction. copernicus.orgd-nb.inforesearchgate.net Tandem mass spectrometry (MS/MS) experiments confirm the oligomeric structure by observing the systematic loss of these 60 Da fragments. copernicus.org

Table 3: Mass Spectrometry Analysis of this compound Ozonolysis Products

Product TypeAnalytical MethodKey FindingsReference
Stable Gas-Phase ProductsGC-MSIdentification of acetaldehyde and ethyl formate.
Oligomers (in SOA)ESI-MS, ESI-MS/MSDetection of oligomers in the mass range of 200-800 u. copernicus.orgd-nb.info
Oligomer StructureESI-MS, ESI-MS/MSIdentification of a repeating chain unit with mass 60 (C₂H₄O₂). copernicus.orgd-nb.inforesearchgate.net

Computational and Theoretical Chemistry of Enol Ethers

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of chemical reactions involving enol ethers. By calculating the electron density of a system, DFT methods can accurately predict the geometries of reactants, products, and, crucially, the high-energy transition states that connect them.

DFT calculations are instrumental in modeling the entire energy landscape of a reaction, providing a step-by-step visualization of the reaction pathway. This includes the identification and characterization of transition state (TS) structures, which are the energetic bottlenecks of a reaction. For instance, in cycloaddition reactions, a common transformation for enol ethers, DFT can model the concerted or stepwise nature of the bond-forming processes.

Computational studies on reactions analogous to those involving ethyl 1-propenyl ether, such as the Mukaiyama aldol (B89426) reaction of silyl (B83357) enol ethers, have demonstrated the power of DFT in this regard. nd.edu These studies reveal that the stereochemical outcome is often determined by the subtle interplay of steric and electronic factors within the transition state. rsc.org For example, in the proline-catalyzed reaction between cyclohexanone (B45756) and isobutyraldehyde, DFT calculations at the B3LYP/6-31G* level have been used to map out the potential energy surface and identify the key transition states leading to the observed diastereomers. rsc.org Such analyses highlight how factors like hydrogen bonding and steric repulsion govern the relative energies of different transition states. rsc.org

The initiation of olefin metathesis, a reaction in which this compound can participate, has also been scrutinized using DFT. acs.org Studies on the reaction of ruthenium-based catalysts with ethyl vinyl ether, a close structural analog, have shown that the rate-determining step can be the dissociation of a phosphine (B1218219) ligand from the metal center. acs.org This was elucidated by studying the reaction kinetics under various conditions and correlating the experimental data with DFT-calculated energy profiles. acs.org

Table 1: Representative Activation Barriers from DFT Calculations for Related Enol Ether Reactions

Reaction TypeReactantsCatalyst/ConditionsCalculated Activation Barrier (kcal/mol)Reference
Mukaiyama AldolSilyl enol ether + AldehydeLewis Acid~5-15 nd.edu
Olefin Metathesis InitiationRuthenium Carbene + Ethyl Vinyl Ether-~23 (for phosphine dissociation) acs.org
Diels-AlderEnol ether + DieneThermal~20-30 acs.org

Note: The values presented are illustrative and can vary significantly depending on the specific substrates, catalysts, and computational methods employed.

A significant advantage of computational modeling is its ability to predict the stereochemical and regiochemical outcomes of reactions. For enol ethers like this compound, which can exist as cis and trans isomers, understanding the factors that control selectivity is paramount for synthetic applications.

DFT calculations can be used to predict the thermodynamic stability of isomers. For instance, the cis to trans isomerization of propenyl ethers has a calculated Gibbs free energy difference (ΔG°) of approximately 1.2 kcal/mol, which aligns with experimental observations. In cycloaddition reactions, the geometry of the enol ether plays a crucial role in determining the stereochemistry of the product. illinois.edu cis-Alkenyl ethers, for example, are known to enhance endo selectivity in Diels-Alder reactions.

The regioselectivity of reactions, such as the cycloaddition of unsymmetrical arynes with enol ethers, can also be rationalized and predicted using DFT. nih.gov These calculations often consider both the bond angles and the calculated Mulliken charges at the reactive carbon atoms of the aryne to explain the preferred site of nucleophilic attack by the enol ether. nih.gov Furthermore, machine learning models, sometimes in conjunction with DFT calculations, are emerging as powerful tools for predicting regioselectivity in various organic reactions. nih.govbohrium.com

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods provide a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions. pharmacy180.comlibretexts.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pharmacy180.com In a typical Diels-Alder reaction involving an electron-rich enol ether like this compound, the enol ether acts as the dienophile. Its high-energy HOMO interacts with the lower-energy LUMO of the diene. pharmacy180.com

The energy gap between the interacting HOMO and LUMO is inversely proportional to the reaction rate; a smaller gap leads to a faster reaction. pharmacy180.com The symmetry of these orbitals must also be compatible for the reaction to be "allowed" and proceed efficiently. pharmacy180.com For cycloadditions involving nitroalkenes and enol ethers, the regioselectivity can often be explained by the dominant interaction between the LUMO of the dipole and the HOMO of the dipolarophile (the enol ether). mdpi.com

Table 2: Qualitative HOMO-LUMO Interactions in Enol Ether Cycloadditions

Reaction TypeEnol Ether RoleKey Orbital InteractionPredicted OutcomeReference
Normal-Demand Diels-AlderDienophileHOMO(enol ether) - LUMO(diene)Favored reaction with electron-poor dienes pharmacy180.com
Inverse-Demand Diels-AlderDienophileLUMO(enol ether) - HOMO(diene)Favored reaction with electron-rich dienes researchgate.net
[2+2] CycloadditionNucleophileHOMO(enol ether) - LUMO(electrophile)Formation of cyclobutane (B1203170) ring acs.org

The distribution of electron density within a molecule can be quantified using methods like Mulliken population analysis. science.govwikipedia.org This analysis provides partial atomic charges, which can help identify the most nucleophilic and electrophilic centers in a molecule. science.govwikipedia.org For this compound, the oxygen atom is expected to carry a partial negative charge, while the carbon atoms of the double bond will have varying degrees of electron density, influencing their reactivity towards electrophiles.

In reactions involving charged intermediates, such as the TiCl4-catalyzed formal [3+3] cyclization of 1,3-bis(silyl enol ethers), Mulliken charge analysis of the reactants and intermediates is crucial for understanding the observed regioselectivities. rsc.org The analysis can reveal how substituents influence the charge distribution and, consequently, the preferred reaction pathway. rsc.org Similarly, in the cycloaddition of arynes with enol ethers, the calculated Mulliken charges on the aryne carbons can predict the site of attack by the electron-rich enol ether. nih.gov

While covalent bond formation is the primary event in a chemical reaction, noncovalent interactions (NCIs) can play a significant, and sometimes decisive, role in determining the reaction's stereoselectivity and rate. acs.orgarxiv.org These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions, are generally weak but can collectively exert a strong influence, especially in the crowded environment of a transition state. acs.orgmasterorganicchemistry.comcdnsciencepub.com

DFT methods that incorporate dispersion corrections are now capable of accurately modeling these weak interactions. acs.org For example, in organocatalysis, favorable noncovalent interactions between a substrate and a chiral catalyst can preferentially stabilize the transition state leading to the major enantiomer. acs.org This "enzyme-inspired" approach to catalyst design relies on a network of subtle interactions to achieve high levels of stereocontrol. acs.org In the context of reactions involving enol ethers, NCIs can influence the conformational preferences of the reactants and the geometry of the transition state, thereby impacting the stereochemical outcome. rsc.orgacs.org The study of n→π* interactions, a type of NCI involving the delocalization of a lone pair into a π* orbital, has also provided new insights into molecular conformation and reactivity. harvard.edu

Conformational Analysis and Stability Studies

The conformational landscape of this compound is defined by rotations around key single bonds: the C(sp²)–O bond and the O–C(ethyl) bond. These rotations give rise to several potential energy minima, corresponding to different conformers. The stability of these conformers is dictated by a balance between steric repulsion and favorable electronic interactions, such as hyperconjugation. This compound exists as two geometric isomers, (E) and (Z), each with its own set of conformers.

Conformational Isomerism:

For simple vinyl ethers, the most stable conformations are typically those where the heavy-atom C=C-O-C skeleton is planar or nearly planar. This planarity maximizes the stabilizing conjugation between the oxygen lone pair and the π-system of the double bond. These planar forms are generally referred to as s-cis (or syn-periplanar) and s-trans (or anti-periplanar), based on the dihedral angle of the C=C-O-C bond.

Studies on analogous compounds, such as methyl propenyl ethers and ethyl vinyl ether, provide a framework for understanding the conformational preferences of this compound. For trans-methyl propenyl ether, two conformers have been identified, while for the cis isomer, the syn conformer is sterically disfavored, leading to the prevalence of a single, likely non-planar, conformer. cas.cz A detailed study on (Z)-mthis compound using gas electron diffraction and ab initio calculations (MP2/6-31G*) determined that the single observed conformer possesses a slightly nonplanar anti structure, with a C=C–O–C dihedral angle of 161(5)°. acs.org

For this compound, additional rotational isomerism exists around the O-C(ethyl) bond, leading to anti and gauche arrangements. It is predicted that the most stable conformers for both (E) and (Z) isomers will adopt a near-planar s-trans (anti-periplanar) orientation for the C=C-O-C skeleton to minimize steric strain, combined with an anti or gauche conformation for the ethyl group.

Relative Stability of (E) and (Z) Isomers:

Experimental studies have consistently shown that for alkyl 1-propenyl ethers, the (Z)-isomer is thermodynamically more stable than the (E)-isomer. This enhanced stability of the (Z)-isomer is somewhat counterintuitive based on simple steric arguments but is a well-documented phenomenon for enol ethers. The thermodynamic parameters for the E-to-Z isomerization have been determined for several analogous compounds.

CompoundΔH° (kJ/mol)ΔS° (J/mol·K)Temperature (K)
Mthis compound-4.06 ± 0.174.35 ± 0.46298.15
This compound-5.52 ± 0.213.05 ± 0.59298.15
Isopropyl 1-propenyl ether-8.20 ± 0.251.38 ± 0.67298.15
tert-Butyl 1-propenyl ether-11.97 ± 0.46-0.54 ± 1.17298.15
Data sourced from reference scispace.com for the reaction (E)-isomer ⇌ (Z)-isomer in the gas phase.

The data clearly indicates that the enthalpy of isomerization becomes more negative as the steric bulk of the alkyl group increases, favoring the (Z)-isomer to a greater extent.

Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules. acs.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

HOMO, LUMO, and Reactivity:

In an enol ether like this compound, the presence of the oxygen atom's lone pairs and the adjacent π-bond of the alkene results in a high-energy HOMO. This orbital has significant electron density localized on the C=C double bond and the ether oxygen. Specifically, the π-type interaction between an oxygen p-orbital and the p-orbitals of the double bond raises the energy of the HOMO, making the molecule a good nucleophile.

The HOMO is primarily of π-character, with the largest coefficients typically found on the α-carbon (the carbon atom bonded to the oxygen) and the oxygen atom. The LUMO, conversely, is the corresponding π* antibonding orbital, which is unoccupied and can accept electrons from a nucleophile.

The high energy of the HOMO and its localization make this compound susceptible to attack by electrophiles. rsc.org The reaction is predicted to occur at the site with the largest HOMO coefficient, which is generally the β-carbon, leading to the formation of a stabilized carbocation intermediate where the positive charge is delocalized onto the oxygen atom via resonance.

Molecular OrbitalDescriptionPredicted Role in Reactivity
HOMO Highest Occupied Molecular Orbital; π-bonding orbital with high electron density on the C=C bond and oxygen atom.Acts as the primary site for electrophilic attack. The molecule donates electrons from this orbital.
LUMO Lowest Unoccupied Molecular Orbital; π*-antibonding orbital.Can accept electrons from a nucleophile, though reactions as an electrophile are less common for enol ethers.

While specific energy values for this compound require dedicated DFT calculations, studies on related organic molecules provide context for the typical energy ranges. For instance, DFT calculations on complex organic chromophores have shown HOMO energies in the range of -5.4 eV and LUMO energies around -3.5 eV. physchemres.org The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net The reactivity of enol ether radical cations, formed by one-electron oxidation from the HOMO, has been shown to be controllable by the substitution pattern on the double bond, highlighting the crucial role of frontier orbitals in dictating reaction pathways. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 1-Propenyl Ether as a Versatile Synthetic Building Block and Chemical Intermediate

This compound is a valuable chemical intermediate in organic synthesis due to the reactivity of its ethylenic double bond. ekb.eg It participates in a wide range of chemical reactions, including polymerization, etherification, and various addition reactions, allowing for the production of a broad spectrum of compounds. eurochemsupplies.com

The reactivity of enol ethers like this compound makes them versatile reagents for constructing complex molecules. They are known to participate in cycloaddition and condensation reactions. nbinno.com For instance, 1-ethoxy-1-propene can undergo condensation with acetals to yield α,β-unsaturated aldehydes and can be used as an acyl anion equivalent. This reactivity is fundamental to many synthetic pathways for creating carbonyl compounds and various heterocycles. nbinno.com

Table 1: Key Reactions Involving this compound

Reaction Type Description Resulting Product Class
Cationic Polymerization Monomers link via a cationic mechanism, initiated by an acid or photoinitiator. Poly(ethyl-1-propenyl ether)
Cycloaddition The double bond participates in [4+2] and [2+2] cycloaddition reactions. Cyclic ethers and other ring structures
Condensation Reacts with acetals to form larger molecules with the elimination of a small molecule. α,β-Unsaturated aldehydes

Strategies for Total Synthesis of Complex Natural Products Utilizing Enol Ethers

Synthetic strategies leverage the unique reactivity of enol ethers for the construction of complex molecular frameworks. researchgate.net These functional groups are versatile intermediates that can undergo various intermolecular reactions to form new chemical bonds, facilitating the assembly of intricate natural product structures. researchgate.net Synthetic chemists utilize the ambiphilic nature of alkyl enol ethers, allowing them to react with both electrophiles and nucleophiles, which expands their synthetic potential. researchgate.net This versatility has been demonstrated in the synthesis of several classes of natural products that feature enol ether derivatives as key functionalities. researchgate.net

Precursors for Functional Polymers and Resins

This compound functions as a monomer in the synthesis of various functional polymers and resins. Its ability to undergo polymerization, particularly cationic polymerization, allows for the creation of macromolecules with applications in coatings, adhesives, and specialty materials. eurochemsupplies.com

The polymer derived from this compound, poly(ethyl-1-propenyl ether), is utilized in the formulation of coatings, lacquers, and adhesives. sharkchemicalglobal.com Cationically photopolymerized propenyl ethers are of growing importance in industrial applications, particularly for protective coatings and adhesives. researchgate.net Polymers and copolymers derived from these monomers are noted for their good adhesion and mechanical properties. researchgate.net The polymerization process can be initiated by UV light in the presence of a photoinitiator, leading to rapid curing, a desirable characteristic in coating and adhesive applications. researchgate.net

This compound is reported to be used as a modifier for polystyrene and alkyd resins. sharkchemicalglobal.com While specific mechanistic studies on its interaction with polystyrene were not prominent in the reviewed literature, the modification of alkyd resins with related vinyl ether polymers is known to enhance performance. For example, the addition of poly(vinyl ethyl ether) to alkyd paint systems can improve film integrity, flexibility, and adhesion. nbinno.com This suggests that this compound, when incorporated into alkyd resin formulations, likely acts to impart greater flexibility and durability to the final coating. Alkyd resins are a class of polyester (B1180765) resins modified with fatty acids, and their properties can be tailored by reacting them with various chemical modifiers. ekb.eg

A novel method for the synthesis of poly(propenyl ester)s involves the post-polymerization modification of poly(propenyl ether)s. This strategy utilizes a ruthenium-catalyzed C–H oxidation of a pre-formed poly(butyl propenyl ether). The oxidation efficiently transforms the ether linkages into ester groups under mild conditions, often without significant cleavage of the polymer chain. This method was successfully used to prepare high molecular weight poly(propenyl ester) for the first time. The transformation provides a powerful route to access poly(propenyl ester)s, which are otherwise difficult to synthesize directly. The resulting polymeric products were characterized using FT-IR and NMR spectroscopy to confirm the structural change from a polyether to a polyester.

Propenyl ethers are highly reactive monomers in photo-initiated cationic polymerization, making them suitable for the development of photo-curable thermoset resins. researchgate.net This process, often referred to as UV curing, offers advantages such as high speed, low energy consumption, and the absence of volatile organic compounds. researchgate.net Propenyl ethers can be used as reactive modifiers in UV-curable epoxy coatings. For example, 1-propenyl ethers of butanediol (B1596017) have been shown to be effective in improving the flexibility of cured epoxy coatings. The incorporation of these modifiers can enhance the toughness of the resulting thermoset, a property where traditional epoxy resins are often deficient. The high reactivity of the propenyl ether group in cationic photopolymerization, initiated by diaryliodonium or other onium salts, allows for rapid conversion from a liquid monomer to a cross-linked solid polymer network upon UV irradiation. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Poly(ethyl-1-propenyl ether)
Polystyrene
Alkyd Resins
Poly(propenyl ester)s
Photo-curable Thermoset Resins
α,β-unsaturated aldehydes
rakicidin A
strongylophorine-26
Poly(butyl propenyl ether)
1-propenyl ethers of butanediol

Functionalization of Fluorinated Chains

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to applications in pharmaceuticals, agrochemicals, and materials science. This compound and its derivatives play a crucial role in the development of fluorinated materials, particularly in the synthesis of fluorinated propenyl ethers that serve as monomers for cationic photopolymerization.

The synthesis of novel mono- and di-propenyl ethers containing fluoroalkyl groups has been successfully achieved. researchgate.netresearchgate.net This process typically involves the condensation of a perfluoroalkyl alcohol with an allyl halide, followed by a ruthenium-catalyzed isomerization of the resulting allyl ether to the corresponding propenyl ether. These fluorinated propenyl ether monomers exhibit rapid polymerization when exposed to UV light in the presence of a photoinitiator, such as a triarylsulfonium salt. researchgate.netresearchgate.net This photoinitiated cationic polymerization is a highly efficient method for producing fluoropolymers with specialized properties.

The resulting fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. These properties make them attractive for a variety of high-performance applications, including specialty coatings, adhesives, and sealants. researchgate.net The ability to precisely control the incorporation of fluorinated segments into a polymer backbone through the use of functionalized propenyl ethers like this compound derivatives is a key strategy in the design of advanced materials.

A study on the cationic photopolymerization of new fluorinated, polyfunctional propenyl ether oligomers has demonstrated the potential of these systems. researchgate.net By copolymerizing these fluorinated monomers, it is possible to create materials with surfaces that are highly hydrophobic. researchgate.net This is due to the selective migration and enrichment of the fluorinated segments at the film-air interface during the curing process.

Monomer TypePolymerization MethodKey Properties of Resulting PolymerPotential Applications
Fluoroalkyl Propenyl EthersCationic PhotopolymerizationHigh Thermal Stability, Chemical Resistance, Low Surface Energy, HydrophobicitySpecialty Coatings, Adhesives, Sealants

Role in the Synthesis of Spiroacetals

Spiroacetals are a class of heterocyclic compounds characterized by two rings connected through a single tetrahedral carbon atom. They are prevalent structural motifs in a wide range of natural products with significant biological activity. The synthesis of these complex structures often relies on the use of versatile building blocks, and while direct evidence for the use of this compound is not extensively documented in readily available literature, the analogous reactivity of vinyl ethers provides a strong basis for its potential application in this area.

The acid-catalyzed reaction of diols or hydroxy ketones with vinyl ethers is a common and effective method for the formation of acetals and ketals, which are key intermediates in the synthesis of spiroacetals. In this reaction, the vinyl ether acts as an enol ether, which is readily protonated to form a resonance-stabilized carbocation. This electrophilic species is then trapped by a hydroxyl group to form the acetal (B89532) or ketal.

In the context of spiroacetal synthesis, a diol or a molecule containing both a hydroxyl and a ketone or aldehyde functional group can react intramolecularly or intermolecularly with a vinyl ether like this compound. For instance, the reaction of a hydroxy ketone with this compound in the presence of an acid catalyst would initially form an enol ether derivative of the ketone. Subsequent intramolecular cyclization, driven by the protonation of the ether oxygen and attack by the hydroxyl group, would lead to the formation of the spiroacetal ring system.

The general mechanism for such a transformation would involve the following key steps:

Protonation of the this compound double bond to generate a stabilized carbocation.

Nucleophilic attack by a hydroxyl group of the substrate onto the carbocation, forming a new carbon-oxygen bond and a hemiacetal ether intermediate.

Further reaction of a second hydroxyl group (in the case of a diol) or the carbonyl group (in the case of a hydroxy ketone) to complete the spirocyclic structure.

While specific examples detailing the use of this compound in the synthesis of complex spiroacetals are not prominently featured in the reviewed literature, its fundamental reactivity as a vinyl ether strongly suggests its utility as a synthetic tool for this purpose. The principles of vinyl ether chemistry are well-established, and their application in the construction of acetal and ketal functionalities is a cornerstone of modern organic synthesis.

Design of Monomers and Photoinitiators with Enhanced Reactivity

This compound is a key monomer in the field of cationic polymerization, a process that is particularly advantageous for producing high-performance materials. researchgate.net Its high reactivity, stemming from the electron-rich double bond, makes it an excellent candidate for creating polymers used in advanced coatings, adhesives, and sealants. researchgate.net

In the realm of photopolymerization, this compound and its derivatives are instrumental in the design of novel monomers and photoinitiating systems. Cationic photopolymerization, initiated by the generation of a strong acid upon UV irradiation of a photoinitiator, is a rapid and efficient method for curing thin films. researchgate.netresearchgate.net Propenyl ethers, including this compound, are highly reactive monomers in these systems. researchgate.net

The reactivity of propenyl ethers in cationic polymerization can be tuned by modifying their chemical structure. For instance, the synthesis of multifunctional propenyl ethers, where multiple propenyl ether moieties are attached to a central core, leads to the formation of highly cross-linked polymer networks upon curing. These networks often exhibit enhanced thermal and mechanical properties.

Furthermore, the principles of propenyl ether chemistry can be applied to the design of novel photoinitiators. While not a photoinitiator itself, this compound can be chemically modified to incorporate a chromophore that absorbs light at a specific wavelength. Upon irradiation, this modified molecule could then generate a reactive species capable of initiating polymerization.

A kinetic investigation into the photoinitiated cationic copolymerization of 1-propenyl ethers with vinyl ethers has provided valuable insights into their relative reactivities. researchgate.net Such studies are crucial for designing formulations with controlled curing kinetics and final material properties.

The development of monomers and photoinitiators with enhanced reactivity is a continuous area of research in materials science. The versatility of this compound as a reactive building block ensures its continued importance in the creation of next-generation photocurable materials.

Application AreaRole of this compoundResulting Benefit
Monomer DesignServes as a highly reactive monomer in cationic polymerization.Formation of high-performance polymers for coatings, adhesives, and sealants.
Photoinitiator DesignCan be chemically modified to create novel photoinitiating systems.Potential for developing more efficient and wavelength-specific photoinitiators.
CopolymerizationUsed in combination with other monomers (e.g., vinyl ethers) to tailor material properties.Control over curing speed and the mechanical and thermal properties of the final polymer.

Q & A

Q. What are the standard methods for synthesizing ethyl 1-propenyl ether, and how do reaction conditions influence yield?

this compound (CAS 928-55-2) is typically synthesized via acid-catalyzed Williamson ether synthesis or isomerization of allyl ethers. For example, isomerization of allyl ethers to propenyl ethers can be achieved using potassium tert-butoxide in dimethyl sulfoxide (DMSO) or Wilkinson’s catalyst (RhCl(PPh₃)₃) under mild conditions . Reaction efficiency depends on solvent polarity, temperature (optimized at 60–80°C), and catalyst loading. Yields may decrease if competing side reactions (e.g., elimination or polymerization) occur, necessitating inert atmospheres and anhydrous solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H NMR shows characteristic peaks for the vinyl proton (δ 4.5–5.5 ppm, multiplet) and ethoxy group (δ 1.2–1.4 ppm for CH₃, triplet; δ 3.3–3.7 ppm for CH₂, quartet). ¹³C NMR identifies the ether oxygen’s deshielding effect on adjacent carbons (e.g., C=O at ~160 ppm) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 86 for the molecular ion [C₅H₁₀O]⁺) confirm purity and structure .
  • IR : Absorptions near 1100 cm⁻¹ (C-O-C stretch) and 1640 cm⁻¹ (C=C stretch) are diagnostic .

Q. What safety precautions are critical when handling this compound in the lab?

this compound is highly flammable (flash point: -18°C) and forms explosive peroxides upon prolonged storage. Key precautions include:

  • Using explosion-proof equipment and grounding containers to prevent static discharge .
  • Storing under nitrogen or argon with stabilizers (e.g., BHT) to inhibit peroxide formation .
  • Avoiding inhalation (use fume hoods) and skin contact (wear nitrile gloves and eye protection) .

Advanced Research Questions

Q. How does the isomerization equilibrium between allyl and propenyl ethers affect synthetic applications?

Allyl ethers isomerize to 1-propenyl ethers under basic or catalytic conditions due to thermodynamic stability favoring the propenyl form. This equilibrium complicates isolation but can be leveraged for stereoselective synthesis. For example, Wilkinson’s catalyst promotes selective isomerization without cleavage, enabling controlled production of 1-propenyl ethers for use in cross-coupling reactions . Kinetic studies using UV-Vis or NMR spectroscopy are recommended to monitor reaction progress .

Q. What challenges arise in analyzing trace impurities in this compound, and how can they be resolved?

Common impurities include residual allyl ether, peroxides, and polymerization byproducts. Analytical strategies:

  • HPLC with UV detection (λ = 210 nm) separates impurities using a C18 column and acetonitrile/water gradient .
  • Iodometric titration quantifies peroxides (limit: <0.1% w/w) .
  • Headspace GC-MS detects volatile degradation products (e.g., acrolein) .

Q. How can this compound be applied in natural product synthesis?

Its vinyl ether moiety serves as a versatile intermediate:

  • Claisen rearrangements : Forms γ,δ-unsaturated carbonyl compounds for terpene synthesis .
  • Protecting groups : The propenyl group can be selectively removed under acidic conditions, enabling orthogonal protection in carbohydrate chemistry .
  • Radical reactions : Participates in cyclopropanation or polymerization when initiated by AIBN .

Methodological Considerations

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture/oxygen. Monitor isomerization via TLC (Rf ~0.6 in hexane/ethyl acetate 4:1) .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate structural assignments .

Physical Constants Table

PropertyValueSource
Molecular formulaC₅H₁₀O
Boiling point67–76°C
Density (20°C)0.778 g/mL
Refractive index (n²⁰_D)1.3980
Flash point-18°C

Key Safety Data

  • NFPA Rating : Health 2, Flammability 4, Reactivity 1 .
  • Storage : Amber glass bottles at 2–8°C under inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.